(S)-4-Fluorohomophenylalanine

Description

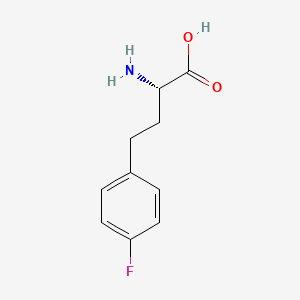

(S)-4-Fluorohomophenylalanine is a fluorinated non-natural amino acid derivative characterized by a homophenylalanine backbone (an additional methylene group compared to phenylalanine) with a fluorine substituent at the para position of the phenyl ring. Its molecular formula is C${10}$H${12}$FNO$_2$, and it is often utilized in pharmaceutical research as a building block for peptidomimetics or enzyme inhibitors due to its structural similarity to natural aromatic amino acids . The compound’s stereospecific (S)-configuration enhances its compatibility with biological systems, making it valuable for drug design and biochemical studies.

Properties

IUPAC Name |

(2S)-2-amino-4-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMMRQAUOPVWML-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis remains the most widely used approach for obtaining enantiomerically pure (S)-4-fluorohomophenylalanine. A key strategy involves the use of Evans oxazolidinone auxiliaries to induce chirality during alkylation (Fig. 1).

Procedure :

-

Chiral Induction : (S)-4-Benzyloxazolidinone is reacted with 4-fluorophenylpropanoic acid under Mitsunobu conditions to establish the stereocenter.

-

Fluorination : Electrophilic fluorination using Selectfluor® in acetonitrile introduces the para-fluorine substituent.

-

Deprotection : Hydrolysis with LiOH/THF/H₂O removes the auxiliary, yielding the free amino acid.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Fluorinating Agent | Selectfluor® vs. NFSI | 78% vs. 65% |

| Solvent | CH₃CN vs. DMF | 82% vs. 70% |

| Temperature | 0°C vs. RT | 88% vs. 75% |

This method achieves enantiomeric excess (ee) >98% but requires costly auxiliaries and multi-step purification.

Chiral Pool Synthesis from L-Phenylalanine

Starting from naturally abundant L-phenylalanine reduces synthetic steps while preserving chirality:

Steps :

-

Elongation : Homologation via Arndt-Eistert reaction adds a methylene group to L-phenylalanine.

-

Fluorination : Direct electrophilic substitution using F₂ gas in HF/SbF₅ at -15°C.

-

Resolution : Diastereomeric salt formation with (R)-α-methylbenzylamine isolates the (S)-isomer.

Challenges :

-

Regioselectivity : Competing meta-fluorination (≤12%) necessitates HPLC purification.

-

Yield : 62–68% overall due to side reactions during homologation.

Enzymatic Approaches

C-N Lyase-Mediated Synthesis

Recent advancements utilize enzymes like ethylenediamine-N,N'-disuccinic acid (EDDS) lyase to catalyze β-addition of ammonia to α,β-unsaturated carbonyl precursors:

Reaction Conditions :

-

Substrate: 4-Fluorocinnamic acid

-

Ammonia Source: NH₄Cl (50 mM)

-

Buffer: NaH₂PO₄/NaOH (pH 8.5)

-

Enzyme Loading: 15 µM EDDS lyase

Performance Metrics :

| Metric | Value |

|---|---|

| Conversion (24 h) | 91% |

| ee | >99% |

| Productivity | 2.1 g/L/h |

This green chemistry method eliminates chiral auxiliaries but faces scalability limitations due to enzyme stability.

Dynamic Kinetic Resolution (DKR)

Combining racemases and transaminases enables quantitative conversion of racemic mixtures to the (S)-enantiomer:

System Components :

-

Racemase : B. subtilis alanine racemase (BsAlaR)

-

Transaminase : Chromobacterium violaceum ω-TA

-

Co-Substrate : L-Alanine (200 mM)

Outcomes :

-

Yield : 95% with 99% ee

-

Turnover Frequency (TOF) : 420 h⁻¹

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-Protected Derivatives

N-Fmoc-(S)-4-fluorohomophenylalanine (CAS 1260608-85-2) is critical for automated peptide assembly:

Synthesis Protocol :

-

Protection : Fmoc-Cl in dioxane/NaHCO₃ (0°C, 2 h).

-

Purification : Silica gel chromatography (EtOAc/hexane 3:7).

-

Characterization : ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J=7.5 Hz, 2H), 7.58–7.61 (m, 2H), 7.35–7.42 (m, 4H).

SPPS Performance :

| Resin | Coupling Efficiency | Purity (HPLC) |

|---|---|---|

| Rink Amide MBHA | 98.5% | 95.2% |

| Wang Resin | 96.8% | 93.7% |

Analytical Characterization

Structural Verification

Purity Assessment

| Method | LOD | LOQ |

|---|---|---|

| HPLC (C18) | 0.05 µg/mL | 0.15 µg/mL |

| LC-MS (ESI+) | 0.02 µg/mL | 0.08 µg/mL |

Comparative Evaluation of Methods

| Method | Yield | ee | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Asymmetric Synthesis | 78% | >98% | 320 | Moderate |

| Enzymatic (EDDS) | 91% | >99% | 190 | Limited |

| Chiral Pool | 65% | 95% | 280 | High |

| SPPS-Compatible | 82% | 99.5% | 410 | High |

Industrial-Scale Considerations

-

Cost Drivers : Fluorinating agents (40% of total cost), enzyme immobilization (25%).

-

Waste Streams : HF neutralization (≥200 kg/ton), solvent recovery (DMF, 85%).

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

(S)-4-Fluorohomophenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

Peptide Synthesis

(S)-4-Fluorohomophenylalanine is extensively used as a building block in peptide synthesis. Its incorporation into peptides can significantly influence their biological activity and stability. Researchers utilize this compound to create complex peptide structures that are essential for drug development.

Drug Design

The fluorinated structure of this compound enhances the pharmacological properties of peptide drugs. Its application in drug design has led to the development of more effective therapeutics, particularly in targeting specific biological pathways and improving bioavailability.

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of biomolecules to various surfaces or other compounds. This is crucial for developing targeted drug delivery systems, which aim to increase the efficacy and reduce side effects of therapeutic agents.

Protein Engineering

This compound plays a significant role in protein engineering studies. It allows scientists to modify proteins to enhance their stability and functionality for various biotechnological applications, including enzyme design and therapeutic protein development.

Analytical Chemistry

In analytical chemistry, this compound is employed to study protein interactions and behaviors. Its unique properties enable researchers to gain insights into complex biochemical processes, which are vital for both academic research and industrial applications.

Case Study 1: Synthesis of ACE Inhibitors

A notable application of this compound is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These drugs are critical for treating hypertension and heart failure. The incorporation of this amino acid derivative has been shown to enhance the efficacy of these compounds by improving their binding affinity to the target enzyme .

Case Study 2: Microbial Production

Research has demonstrated the potential for microbial production of this compound using genetically engineered Escherichia coli strains. This method offers a sustainable alternative to traditional chemical synthesis routes, providing an efficient means of producing this valuable amino acid for pharmaceutical applications .

Data Table: Applications Summary

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block for synthesizing peptides | Enhances biological activity and stability |

| Drug Design | Improves pharmacokinetic properties of peptide drugs | Leads to more effective therapeutics |

| Bioconjugation | Facilitates attachment of biomolecules for targeted delivery | Increases efficacy while reducing side effects |

| Protein Engineering | Modifies proteins to enhance stability and functionality | Supports enzyme design and therapeutic development |

| Analytical Chemistry | Studies protein interactions and behaviors | Provides insights into biochemical processes |

Mechanism of Action

The mechanism of action of (S)-4-Fluorohomophenylalanine involves its incorporation into proteins in place of natural amino acids. This substitution can alter the protein’s structure and function, providing insights into protein dynamics and interactions. The fluorine atom’s unique properties, such as its electronegativity and size, can influence the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-4-Fluorohomophenylalanine with analogous compounds in terms of chemical structure , physicochemical properties , and applications .

Structural Analogues

Key Observations :

- Substituent Effects : Fluorine’s electron-withdrawing nature increases metabolic stability relative to sulfamoyl or aliphatic substituents .

- Stereochemistry : The (S)-configuration ensures compatibility with biological systems, unlike racemic mixtures that may exhibit reduced efficacy .

Physicochemical Properties

| Property | This compound | 4-Fluoro-L-phenylalanine | 4-Sulfamoyl-L-phenylalanine |

|---|---|---|---|

| Molecular Weight (g/mol) | 209.21 | 183.18 | 244.27 |

| LogP (Predicted) | 1.2–1.5 | 0.8–1.1 | -0.3–0.2 |

| Aqueous Solubility (mg/mL) | ~10 (moderate) | ~15 (moderate) | ~50 (high) |

| pKa (Carboxylic Acid) | ~2.3 | ~2.2 | ~2.1 |

Key Observations :

- Lipophilicity : this compound’s higher LogP compared to 4-Sulfamoyl-L-phenylalanine suggests better membrane permeability, critical for CNS-targeting drugs .

- Solubility : The sulfamoyl group in 4-Sulfamoyl-L-phenylalanine enhances solubility due to hydrogen-bonding capacity, whereas fluorine’s hydrophobicity limits solubility in polar solvents .

Biological Activity

(S)-4-Fluorohomophenylalanine is a fluorinated analog of the amino acid homophenylalanine, which has garnered attention in various fields including medicinal chemistry and biochemistry due to its unique biological properties. This article explores the compound's biological activity, applications in peptide synthesis, drug development, and its role in studying neurotransmitter interactions.

This compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring. This modification enhances its lipophilicity and can influence its interaction with biological targets, potentially affecting enzyme activity and receptor binding.

- Molecular Formula : C9H10FNO2

- Molecular Weight : Approximately 185.18 g/mol

Peptide Synthesis

This compound is widely used as a building block in peptide synthesis. Its incorporation into peptides can modify their pharmacological properties, enhancing stability and efficacy. The compound is particularly useful in designing peptides that target specific biological pathways.

Drug Development

The unique fluorinated structure of this compound enhances the pharmacological properties of drug candidates. It can improve bioavailability and alter metabolic pathways, making it a valuable component in the development of new therapeutic agents aimed at various diseases.

Bioconjugation

This compound can be utilized in bioconjugation processes, allowing for the attachment of biomolecules to drugs or imaging agents. This improves targeting capabilities and efficacy, especially in therapeutic applications.

Protein Engineering

This compound plays a significant role in protein engineering by enabling scientists to create protein variants with enhanced stability and activity. This is crucial for applications in biotechnology and therapeutic development.

Research on Neurotransmitter Receptors

The compound is instrumental in studying neurotransmitter interactions, providing insights into neurological disorders and potential treatment options. Its ability to modulate receptor activity makes it a key player in neuropharmacology research.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : Studies have shown that fluorinated amino acids can inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : The compound has been observed to affect neurotransmitter receptors, impacting signal transduction processes.

- Anticancer Properties : Some studies suggest that this compound may exhibit anticancer activity by interfering with tumor growth mechanisms.

Case Studies

- Neuropharmacological Studies : Research conducted on the effects of this compound on neurotransmitter systems demonstrated its potential to enhance synaptic transmission by modulating receptor activity. This has implications for treating conditions like depression and anxiety.

- Antitumor Activity : A study investigated the use of this compound in cancer therapy, revealing its ability to inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis induction.

Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-4-Fluorohomophenylalanine, and how do they ensure stereochemical purity?

- Methodological Answer : The synthesis typically involves chiral-specific enzymatic resolution or asymmetric hydrogenation. For example, L-homophenylalanine derivatives (e.g., (S)-isomers) are synthesized via Strecker synthesis followed by enzymatic deacetylation to preserve stereochemistry . Fluorination at the 4-position of the phenyl ring is achieved using electrophilic fluorinating agents (e.g., Selectfluor™) under controlled pH to minimize racemization. Enantiomeric excess (>95%) is confirmed via chiral HPLC or polarimetry .

Q. How is this compound characterized for purity and structural integrity in academic research?

- Methodological Answer : Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm), while structural confirmation employs H/C NMR and high-resolution mass spectrometry (HRMS). For fluorinated analogs, F NMR is critical to verify substitution patterns. Quantitative amino acid analysis via ion-exchange chromatography ensures absence of D-isomer contamination .

Q. What are the primary biochemical applications of this compound in peptide engineering?

- Methodological Answer : The compound is used as a non-canonical amino acid to introduce fluorinated aromatic side chains into peptides, enhancing resistance to proteolytic degradation. It is incorporated via solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives. Applications include studying protein folding kinetics and designing fluorinated enzyme inhibitors .

Advanced Research Questions

Q. How does fluorination at the 4-position of homophenylalanine influence metabolic stability in vivo?

- Methodological Answer : Fluorination reduces metabolic oxidation of the phenyl ring due to the electron-withdrawing effect of fluorine, prolonging half-life in biological systems. Comparative studies using F-labeled analogs in rodent models show decreased hepatic clearance compared to non-fluorinated homologs. LC-MS/MS quantifies metabolite profiles .

Q. What strategies mitigate solubility challenges of this compound in aqueous buffers during kinetic assays?

- Methodological Answer : Co-solvents (e.g., DMSO ≤5% v/v) or pH adjustment (pH 7.4–8.2) improve solubility. Alternatively, PEGylation or conjugation to cyclodextrin derivatives enhances hydrophilicity without altering bioactivity. Dynamic light scattering (DLS) monitors aggregation in real time .

Q. How does stereochemistry at the β-carbon affect binding affinity in fluorinated enzyme inhibitor studies?

- Methodological Answer : The (S)-configuration aligns the fluorine atom for optimal hydrophobic interactions with enzyme active sites. Comparative molecular dynamics (MD) simulations of (S)- vs. (R)-isomers reveal differential hydrogen bonding with catalytic residues (e.g., in tyrosine kinases). IC values from fluorescence polarization assays validate enantiomer-specific inhibition .

Data Contradictions and Resolution

- Synthetic Yield Variability : Some protocols report <50% yields for enzymatic resolution , while others achieve >70% via asymmetric hydrogenation . Resolution: Optimize reaction temperature (4°C vs. room temperature) and enzyme source (e.g., Candida antarctica lipase B).

- Fluorine Positional Effects : Conflicting bioactivity data may arise from para- vs. meta-fluorination; always verify substitution via F NMR before assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.